Malakin

Drug Discovery ADME Prediction Physicochemical Profiling

Malakin (CAS 637-45-6) is a differentiated Schiff base for advanced research, not a generic anilide. Its nanomolar potency at the P2X3 receptor makes it a strategic, cost-effective starting point for pain and inflammation programs. With a higher LogP (3.54) than phenacetin, it serves as an ideal ADME calibration standard for lipophilic drug candidates. Its low melting point and insolubility provide a unique model for solid dispersion and non-aqueous formulation development. Additionally, the labile imine bond offers a controlled release strategy for salicylaldehyde in complex syntheses.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 637-45-6
Cat. No. B3032945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalakin
CAS637-45-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=CC2=CC=CC=C2O
InChIInChI=1S/C15H15NO2/c1-2-18-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)17/h3-11,17H,2H2,1H3
InChIKeyIJWFUEBTMMXDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malakin (CAS 637-45-6): Schiff Base Structure and Procurement-Relevant Physicochemical Identity


Malakin (CAS 637-45-6) is a synthetic Schiff base compound, chemically designated as salicyl-paraphenetidine or N-salicylidene-p-phenetidine, with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol [1]. It is formed via the condensation of salicylaldehyde and p-phenetidine, resulting in a characteristic imine (C=N) linkage [2]. Historically investigated for antipyretic and antirheumatic properties, its core value in modern procurement lies in its distinct physicochemical fingerprint and specific biological interactions that differentiate it from simple analogs like phenacetin.

Why Malakin (CAS 637-45-6) Cannot Be Directly Replaced by Phenacetin or Other Simple Aniline Derivatives


Malakin occupies a distinct chemical space that precludes simple generic substitution. While structurally related to phenacetin (an N-acetylated p-phenetidine), Malakin's salicylidene-imine moiety introduces a phenolic hydroxyl group and a conjugated imine bond, substantially altering its physicochemical and interaction profiles [1]. This structural divergence manifests in a higher LogP value (3.54 vs. 2.12 for phenacetin) [2][3], complete water insolubility versus phenacetin's measurable aqueous solubility (30 mg/L) [1][3], and a distinctly lower melting point (92°C vs. 134-136°C) [1][3]. These are not minor variations; they critically impact formulation strategies, biological barrier permeability, and target engagement, as quantified in Section 3. Users seeking to replicate or build upon published work involving Malakin cannot assume that phenacetin or similar anilides will behave identically in assays or synthetic protocols.

Quantitative Differentiation of Malakin (CAS 637-45-6) Against Key Analogs and Comparators


Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation from Phenacetin

Malakin exhibits significantly higher calculated lipophilicity (LogP = 3.54) compared to the closely related analgesic phenacetin (LogP = 2.12) [1][2]. This difference of approximately 1.4 LogP units indicates that Malakin is over an order of magnitude more lipophilic, which directly impacts membrane permeability and tissue distribution. Concurrently, Malakin has a larger topological polar surface area (TPSA = 41.82 Ų) than phenacetin (TPSA = 38.33 Ų), reflecting the additional hydrogen-bonding capacity of its phenolic hydroxyl group [1][2].

Drug Discovery ADME Prediction Physicochemical Profiling Permeability

Thermal Behavior and Solubility Profile: Key Differentiators for Formulation and Handling

Malakin melts at 92°C, a temperature 42-44°C lower than the 134-136°C melting point of phenacetin [1][2]. Furthermore, Malakin is described as insoluble in water, whereas phenacetin has a reported aqueous solubility of 30 mg/L at 25°C [1][3]. Malakin's solubility is instead confined to hot alcohol and alkaline solutions [1].

Pre-formulation Solid-State Chemistry Solubility Science Crystallization

P2X3 Purinoceptor Antagonist Activity: A Unique Pharmacological Niche Relative to A-317491

Malakin has been identified as an antagonist of the recombinant rat P2X3 purinoceptor, displaying an EC50 of 80 nM when tested in Xenopus oocytes [1]. For context, A-317491, a well-characterized and selective P2X3/P2X2/3 antagonist, exhibits Ki values ranging from 22 to 92 nM against human and rat P2X3 receptors in calcium flux assays [2]. While the assay systems differ, both compounds operate in the low nanomolar range, positioning Malakin as a structurally distinct chemical scaffold with comparable potency to a gold-standard tool compound.

Ion Channels Purinergic Signaling Pain Research Neuropharmacology

Procurement-Driven Application Scenarios for Malakin (CAS 637-45-6) Based on Quantitative Evidence


Physicochemical Standard and Surrogate for Lipophilic Schiff Bases in ADME Modeling

Given its well-defined and divergent LogP (3.54) and TPSA (41.82 Ų) relative to phenacetin (LogP 2.12, TPSA 38.33 Ų) [1], Malakin serves as an excellent physicochemical standard for calibrating computational models that predict the ADME properties of more complex Schiff base drugs. Its higher lipophilicity makes it a useful surrogate for optimizing permeability in early-stage drug discovery programs targeting intracellular or CNS compartments.

Alternative Scaffold for P2X3 Antagonist Research and Tool Compound Development

The demonstrated nanomolar potency (EC50 = 80 nM) against the rat P2X3 receptor [2] positions Malakin as a strategic procurement option for academic and industrial laboratories investigating purinergic signaling in pain and inflammation. As a structurally simple Schiff base, it offers a distinct and cost-effective alternative to more complex, patented P2X3 antagonists like A-317491, enabling chemists to explore novel structure-activity relationships and develop new tool compounds without infringing on existing intellectual property.

Crystallization and Pre-formulation Studies Involving Thermally Labile or Water-Insoluble Compounds

Malakin's low melting point (92°C) and complete water insolubility, in stark contrast to phenacetin (mp 134-136°C; 30 mg/L solubility) [3], make it a valuable model compound for developing and testing new crystallization techniques, amorphous solid dispersion formulations, and non-aqueous solubility enhancement strategies. Researchers focused on overcoming the challenges of poorly water-soluble drug candidates can use Malakin as a bench-stable, well-characterized model to validate their methodologies.

Synthetic Intermediate for Salicylaldehyde-Derived Complexes and Probes

Owing to its labile imine bond, Malakin can be hydrolyzed under acidic conditions to liberate salicylaldehyde [3]. This property allows Malakin to function as a protected or latent form of salicylaldehyde, a valuable aldehyde building block. It can be strategically employed in multi-step syntheses of fluorescent probes or metal-chelating ligands where a controlled, in situ release of salicylaldehyde is required, offering a unique handling advantage over the volatile and reactive free aldehyde.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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